REACTION_CXSMILES
|
[C:1]1([CH:7]=[CH:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Se](=O)(O)[OH:13].O1CCOCC1>O>[CH:8]([C:9]([CH:10]=[O:13])=[O:11])=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to the reflux temperature
|
Type
|
CUSTOM
|
Details
|
After the initial vigorous reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at that temperature for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The supernatant is then decanted from the metallic selenium
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CC1=CC=CC=C1)C(=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |